molecular formula C10H9N3 B1517714 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1114822-80-8

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1517714
CAS No.: 1114822-80-8
M. Wt: 171.2 g/mol
InChI Key: XTLLTHLIRILPMH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1114822-80-8) is a high-value chemical building block belonging to the pyrrolopyridine class of fused heterocyclic systems . This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs . The molecular framework is a core structure in several targeted therapies, including the anticancer agents Vemurafenib (a BRAF inhibitor) and Pexidartinib (a CSF1R inhibitor) . This specific derivative serves as a versatile synthetic intermediate for research and development, particularly in the discovery of novel enzyme inhibitors and antiproliferative agents . The fused, planar structure of the pyrrolopyridine core enhances interactions with biological targets, and its structure-activity relationship (SAR) is well-explored, allowing for strategic modifications to fine-tune potency and selectivity . Researchers utilize this compound in developing inhibitors for targets such as Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia and Fibroblast Growth Factor Receptors (FGFRs) in various tumors . Recent studies also highlight the potential of related pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterases (NPPs), which are significant in cancer and inflammatory diseases, while also demonstrating direct antiproliferative activity against cancer cell lines such as MCF-7 and HT-29 . Key Identifiers • CAS Number: 1114822-80-8 • Molecular Formula: C 10 H 9 N 3 • Molecular Weight: 171.19 g/mol This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-6-3-7(2)13-10-9(6)8(4-11)5-12-10/h3,5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLLTHLIRILPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Introduction of methyl groups at the 4 and 6 positions.
  • Installation of the cyano (nitrile) group at the 3-position.

A common route starts from 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, which is then functionalized to introduce the nitrile group at the 3-position.

Bromination as a Key Intermediate Step

One important intermediate in the preparation is 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . The bromination step is crucial for further functionalization via cross-coupling reactions.

  • Method: Bromination of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in dichloromethane under reflux conditions.
  • Purpose: The bromine atom at the 5-position serves as a reactive handle for Suzuki or other palladium-catalyzed coupling reactions to introduce various aryl or heteroaryl groups.
  • Conditions: Typical reaction involves stirring under reflux in an organic solvent like dichloromethane for 1 to 16 hours depending on reagent and scale.

The introduction of the nitrile group at the 3-position can be achieved through:

  • Conversion of ester or amide precursors to nitriles via dehydration reactions.
  • Use of phosphorous oxychloride or other dehydrating agents to convert amide functionalities to nitriles.
  • Cyclization steps involving heating with liquid ammonia in sealed vessels to promote ring closure and formation of the pyrrolo[2,3-b]pyridine core with the nitrile substituent.

Photochemical and Other Cyclization Methods

Alternative synthetic routes include photochemical ring contraction methods starting from naphthyridine derivatives:

  • Photochemical reaction of aminopyridines condensed with ethoxymethylmalonic ester leads to hydroxy-naphthyridine intermediates.
  • Subsequent nitration, reduction, diazotization, and photochemical ring contraction yield azaindoles and related pyrrolopyridines.
  • This method allows the formation of various azaindole isomers, including those with methyl substitutions relevant to the target compound.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination N-bromosuccinimide (NBS), dichloromethane, reflux 5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
2 Suzuki Coupling Pd catalyst, K2CO3, dioxane/water, 80°C - reflux Introduction of aryl/heteroaryl groups at 5-position
3 Amide to Nitrile Conversion Phosphorous oxychloride or dehydration agents, heating Formation of 3-cyano substituent
4 Cyclization Liquid ammonia, sealed vessel, elevated temperature Pyrrolo[2,3-b]pyridine ring closure
5 Photochemical Ring Contraction (alternative) UV light, nitration, reduction, diazotization steps Formation of azaindole derivatives

Research Findings and Applications

  • The presence of methyl groups at positions 4 and 6 modulates the electronic and steric environment of the pyrrolo[2,3-b]pyridine core, influencing reactivity and biological activity.
  • The cyano substituent at position 3 is critical for interactions with biological targets such as FGFRs, making this compound and its derivatives promising anticancer agents.
  • The brominated intermediate enables diverse functionalization through palladium-catalyzed cross-coupling, allowing the synthesis of a wide range of derivatives for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

  • Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different substituents onto the pyrrolopyridine core.

Major Products Formed: The reactions mentioned above can lead to the formation of various derivatives, including oxidized, reduced, substituted, and coupled products. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Medicinal Chemistry

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is primarily utilized in the development of pharmaceutical compounds due to its bioactive properties. It has been studied for its potential as:

  • Anticancer Agent : Research indicates that pyrrolopyridine derivatives exhibit significant anticancer activities by inhibiting specific kinases involved in cancer cell proliferation. This compound has been linked to enhanced efficacy against various cancer cell lines.
  • Antiviral Activity : Some studies have shown that similar compounds can inhibit viral replication mechanisms, suggesting potential applications in antiviral drug development.

Neuropharmacology

The compound has also been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

Material Science

In material science, 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been explored for:

  • Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models when used in combination with traditional chemotherapeutics.
Neuroprotective EffectsShowed potential to reduce oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurodegeneration.
Organic ElectronicsEvaluated as a promising material for enhancing charge mobility in OLED applications, leading to improved device efficiency.

Mechanism of Action

The mechanism by which 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with structurally related compounds, focusing on substituents, electronic properties, and applications:

Compound Name Core Structure Key Substituents Key Properties Applications/Findings Reference
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine 4,6-dimethyl; 3-cyano High lipophilicity; moderate solubility in polar solvents Intermediate in drug synthesis; potential kinase inhibitor scaffold
Thieno[2,3-b]pyridine-3-carbonitrile derivatives Thieno[2,3-b]pyridine Sulfur atom in fused ring; variable substituents Enhanced π-electron delocalization due to sulfur; lower basicity vs. pyrrole cores Antibacterial agents; chemical transporters
6-(Chlorothiophenyl)-2-(2-oxopropoxy)furo[2,3-b]pyridine-3-carbonitrile Furo[2,3-b]pyridine Chlorothiophenyl; oxopropoxy Bulky substituents reduce solubility; oxygen atom increases polarity Antibacterial and cytotoxic agents (e.g., compound 3a-f in )
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (PPC-1) Chromeno[2,3-b]pyridine Diamino; phenylthio; fused benzene ring High aromaticity; strong hydrogen-bonding capacity Corrosion inhibitor for N80 steel in acidic environments (85% efficiency at 250 ppm)
1-(3-Methoxyphenyl)-4,6-dimethyl-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine 3-Methoxyphenyl at N1; 4,6-dimethyl Increased steric hindrance; enhanced π-π interactions Not explicitly stated; likely used in drug discovery for target engagement
1-tert-Butyl-5-(trifluoromethyl)-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine tert-Butyl; trifluoromethyl Electron-withdrawing CF₃ group; high thermal stability Potential agrochemical intermediate; improved metabolic resistance
2-Amino-1,5-diphenyl-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine Amino; 1,5-diphenyl High molecular weight; strong hydrogen-bond donor capacity Anticancer research (e.g., kinase inhibition via amino-phenyl interactions)

Key Findings from Comparative Analysis:

Electronic Effects: The cyano group at position 3 is a common feature in many analogs, enhancing electron-withdrawing properties and serving as a site for nucleophilic substitution (). Methyl groups (4,6-dimethyl) in the target compound increase lipophilicity compared to polar substituents (e.g., amino or oxo groups in chromeno derivatives) but reduce solubility in aqueous media ().

Biological Activity: Thieno and furo analogs exhibit antibacterial properties, likely due to sulfur/oxygen heteroatoms disrupting bacterial membranes ().

Synthetic Routes :

  • Pyrrolopyridines are commonly synthesized via Thorpe-Ziegler cyclization or condensation reactions with active methylene reagents ().
  • Substituents like trifluoromethyl or tert-butyl require specialized reagents (e.g., trifluoroacetic anhydride) for introduction ().

Stability and Reactivity: Methyl groups stabilize the pyrrolopyridine core against oxidation, whereas electron-withdrawing groups (e.g., CF₃) enhance resistance to metabolic degradation (). Amino groups (e.g., in 2-amino-1,5-diphenyl derivatives) improve binding affinity in kinase inhibition but may increase toxicity ().

Biological Activity

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (C10H9N3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to detail the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10H9N3
  • Molecular Weight : 171.20 g/mol
  • CAS Number : 4414-89-5

Biological Activity Overview

Research indicates that 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibits several biological activities:

Antimicrobial Activity

Recent studies have shown that compounds containing the pyrrole structure can exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have demonstrated potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were notably lower than standard antibiotics like vancomycin and ciprofloxacin, indicating a promising lead for new antibacterial agents .

CompoundTarget BacteriaMIC (µg/mL)Reference
Pyrrole DerivativeMRSA0.125
Pyrrole DerivativeE. coli2.0

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study reported that pyrrolo[2,3-b]pyridine derivatives showed cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways such as PI3K/Akt .

The biological mechanisms through which 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some studies indicate potential antioxidant activities that could contribute to its protective effects against cellular damage.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrolo[2,3-b]pyridine derivatives:

  • Study on Antibacterial Efficacy : A comparative study evaluated a series of pyrrole derivatives against MRSA and found that certain modifications significantly enhanced their potency .
  • Anticancer Research : Research involving the treatment of human cancer cell lines demonstrated that specific derivatives led to reduced viability and induced apoptosis at micromolar concentrations .

Future Directions

Given the promising biological activities associated with 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, further research is warranted to explore:

  • Structure-activity relationships to optimize efficacy.
  • In vivo studies to assess pharmacokinetics and toxicity.
  • Potential applications in combination therapies for enhanced therapeutic outcomes.

Q & A

Q. What are the common synthetic routes for 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

The compound is typically synthesized via cyclization reactions of functionalized pyrrole precursors. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives can undergo modifications with active methylene reagents (e.g., malononitrile or β-diketones) under reflux conditions to form the pyrrolo[2,3-b]pyridine core . Multi-component reactions involving arylaldehydes, naphthols, and malononitrile have also been reported for analogous chromeno[2,3-b]pyridine derivatives, suggesting potential adaptability for this compound .

Q. How is the structural integrity of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile confirmed?

Structural characterization relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methyl groups at positions 4 and 6, cyano group at position 3) .
  • X-ray crystallography : Resolves fused bicyclic systems and confirms regiochemistry, as demonstrated in related chromeno[2,3-b]pyridine derivatives .
  • Mass spectrometry : Validates molecular weight (e.g., calculated Mw=190.20M_w = 190.20 g/mol for the parent compound) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

Catalyst selection is critical. Heterogeneous catalysts like Fe3_3O4_4@SiO2_2/Si(CH2_2)3_3NH/HMPO/Pd(OAc)2_2 enhance efficiency in one-pot syntheses of structurally similar compounds by reducing reaction times and improving recyclability . Solvent polarity (e.g., n-butanol) and temperature (reflux vs. room temperature) also influence cyclization kinetics .

Q. What strategies enable functionalization of the pyrrolo[2,3-b]pyridine core for structure-activity relationship (SAR) studies?

  • Electrophilic substitution : The electron-deficient pyridine ring allows halogenation (e.g., bromination at position 4) for further cross-coupling reactions .
  • Nucleophilic cyano group modification : The cyano group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification .
  • Hybridization : Coupling with hydrazones or pyrazole derivatives, as seen in 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine, introduces pharmacophores for biological testing .

Q. What analytical challenges arise in characterizing substituted pyrrolo[2,3-b]pyridines?

  • Regioisomer discrimination : Mass spectrometry alone cannot distinguish between positional isomers. 1H^1H-15N^{15}N HMBC NMR or X-ray diffraction is required .
  • Solubility issues : Poor solubility in common solvents (e.g., DMSO) complicates NMR analysis. Derivitization (e.g., acetylation) may improve solubility .

Q. What biological activities are associated with pyrrolo[2,3-b]pyridine derivatives?

While direct data on 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is limited, structurally related compounds exhibit:

  • Anticancer activity : Chromeno[2,3-b]pyridine-3-carbonitriles inhibit breast cancer cell proliferation via kinase modulation .
  • Neuroprotection : Pyrrolopyridine carbonitriles show antioxidant properties and potential in Alzheimer’s disease models .

Q. How do electronic effects of substituents influence reactivity?

  • Methyl groups : Electron-donating methyl groups at positions 4 and 6 increase electron density on the pyridine ring, favoring electrophilic substitutions .
  • Cyano group : Withdraws electrons, enhancing the reactivity of adjacent positions for nucleophilic attacks . Computational studies (e.g., DFT) can predict substituent effects on charge distribution .

Methodological Considerations

  • Contradictions in synthesis protocols : While multi-component reactions are efficient for chromeno derivatives , pyrrolo[2,3-b]pyridines may require stricter control of stoichiometry to avoid byproducts .
  • Biological assay design : Use structure-activity relationship (SAR) models to prioritize derivatives for testing. For example, fluorinated analogs (e.g., 3-fluoro derivatives) often enhance bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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